Cas no 162504-85-0 (2-(1-Cbz-piperidin-4-yloxy)acetic Acid)
2-(1-Cbz-piperidin-4-yloxy)acetic Acid Chemical and Physical Properties
Names and Identifiers
-
- 2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid
- 1-Piperidinecarboxylicacid, 4-(carboxymethoxy)-, 1-(phenylmethyl) ester
- 2-(1-phenylmethoxycarbonylpiperidin-4-yl)oxyacetic acid
- (1-benzyloxycarbonyl-4-piperidyloxy)acetic acid
- 1-(benzyloxy-carbonyl)-4-(carboxymethoxy)piperidine
- 2-(1-(Benzyloxycarbonyl)piperidin-4-yloxy)acetic acid
- 2-(1-[(benzyloxy)carbonyl]-4-piperidyloxy)acetic acid
- 2-(1-cbz-piperidin-4-yloxy)-acetic acid
- 2-[(1-benzyloxycarbonyl-4-piperidinyl)oxy]acetic acid
- 4-Carboxymethoxypiperidine-1-carboxylic acid benzyl ester
- n-cbz-4-carboxymethoxy-piperidine
- 1-N-Cbz-piperidin-4-yloxy)acetic acid
- SCHEMBL77520
- 1-PIPERIDINECARBOXYLIC ACID, 4-(CARBOXYMETHOXY)-, 1-(PHENYLMETHYL) ESTER
- AS-35373
- 2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)aceticacid
- AC-22467
- A810379
- 162504-85-0
- 2-({1-[(benzyloxy)carbonyl]piperidin-4-yl}oxy)acetic acid
- AKOS013184207
- CS-0171376
- 1-n-cbz-(piperidin-4-yloxy)acetic acid
- J-009943
- MFCD02178989
- ({1-[(Benzyloxy)carbonyl]piperidin-4-yl}oxy)acetic acid
- DTXSID20596475
- AB10971
- WMFVDLNUEFUSES-UHFFFAOYSA-N
- 4-carboxymethoxy-piperidine-1-carboxylic acid benzyl ester
- 2-[(1-benzyloxycarbonyl-4-piperidyl)oxy]acetic acid;2-(1-CBZ-PIPERIDIN-4-YLOXY)-ACETIC ACID
- EN300-121362
- [N-benzyloxycarbonyl-4-piperidinyloxy]acetic acid
- DB-111356
- 1-CBZ-4-CARBOXYMETHOXY-PIPERIDINE
- DB-031523
- 2-(1-Cbz-piperidin-4-yloxy)acetic Acid
-
- MDL: MFCD02178989
- Inchi: 1S/C15H19NO5/c17-14(18)11-20-13-6-8-16(9-7-13)15(19)21-10-12-4-2-1-3-5-12/h1-5,13H,6-11H2,(H,17,18)
- InChI Key: WMFVDLNUEFUSES-UHFFFAOYSA-N
- SMILES: O(CC(=O)O)C1CCN(C(=O)OCC2C=CC=CC=2)CC1
Computed Properties
- Exact Mass: 293.12600
- Monoisotopic Mass: 293.126
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 21
- Rotatable Bond Count: 7
- Complexity: 346
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 76.1A^2
- XLogP3: 1.6
Experimental Properties
- Color/Form: Pale-yellow to Yellow-brown Solid
- Density: 1.27
- Boiling Point: 493.8°Cat760mmHg
- Flash Point: 252.4°C
- Refractive Index: 1.57
- PSA: 76.07000
- LogP: 1.82670
2-(1-Cbz-piperidin-4-yloxy)acetic Acid Security Information
- Signal Word:Warning
- Hazard Statement: H302;H315;H319;H335
- Warning Statement: P261;P280;P301+P312;P302+P352;P305+P351+P338
- Storage Condition:Room temperature
2-(1-Cbz-piperidin-4-yloxy)acetic Acid Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
2-(1-Cbz-piperidin-4-yloxy)acetic Acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | C227163-50mg |
2-(1-Cbz-piperidin-4-yloxy)acetic Acid |
162504-85-0 | 50mg |
$ 50.00 | 2022-04-01 | ||
| TRC | C227163-100mg |
2-(1-Cbz-piperidin-4-yloxy)acetic Acid |
162504-85-0 | 100mg |
$ 65.00 | 2022-04-01 | ||
| TRC | C227163-500mg |
2-(1-Cbz-piperidin-4-yloxy)acetic Acid |
162504-85-0 | 500mg |
$ 115.00 | 2022-04-01 | ||
| Alichem | A129007047-25g |
2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid |
162504-85-0 | 97% | 25g |
$805.56 | 2022-04-02 | |
| Fluorochem | 041159-1g |
1-N-Cbz-piperidin-4-yloxy)acetic acid |
162504-85-0 | 98% | 1g |
£75.00 | 2022-03-01 | |
| Fluorochem | 041159-5g |
1-N-Cbz-piperidin-4-yloxy)acetic acid |
162504-85-0 | 98% | 5g |
£265.00 | 2022-03-01 | |
| Fluorochem | 041159-25g |
1-N-Cbz-piperidin-4-yloxy)acetic acid |
162504-85-0 | 98% | 25g |
£925.00 | 2022-03-01 | |
| Chemenu | CM371099-5g |
2-((1-((Benzyloxy)carbonyl)piperidin-4-yl)oxy)acetic acid |
162504-85-0 | 95%+ | 5g |
$283 | 2022-09-02 | |
| abcr | AB168602-1 g |
1-N-Cbz-piperidin-4-yloxy)acetic acid, 98%; . |
162504-85-0 | 98% | 1g |
€156.30 | 2023-05-08 | |
| abcr | AB168602-5 g |
1-N-Cbz-piperidin-4-yloxy)acetic acid, 98%; . |
162504-85-0 | 98% | 5g |
€426.10 | 2023-05-08 |
2-(1-Cbz-piperidin-4-yloxy)acetic Acid Suppliers
2-(1-Cbz-piperidin-4-yloxy)acetic Acid Related Literature
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
-
Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Kaiyuan Huang,Wangkang Qiu,Meilian Ou,Xiaorui Liu,Zenan Liao,Sheng Chu RSC Adv., 2020,10, 18824-18829
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Connor J. Taylor,Hikaru Seki,Friederike M. Dannheim,Mark J. Willis,Graeme Clemens,Brian A. Taylor,Thomas W. Chamberlain,Richard A. Bourne React. Chem. Eng., 2021,6, 1404-1411
Additional information on 2-(1-Cbz-piperidin-4-yloxy)acetic Acid
Introduction to 2-(1-Cbz-piperidin-4-yloxy)acetic Acid (CAS No. 162504-85-0)
2-(1-Cbz-piperidin-4-yloxy)acetic Acid, identified by the Chemical Abstracts Service Number (CAS No.) 162504-85-0, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical research and development. This compound belongs to the class of piperidine derivatives, which are widely recognized for their diverse biological activities and potential therapeutic applications. The presence of a carbobenzyloxy (Cbz) group in its structure enhances its stability and reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The structure of 2-(1-Cbz-piperidin-4-yloxy)acetic Acid consists of a piperidine ring substituted at the 4-position with a carbobenzyloxy group, which is further linked to an acetic acid moiety. This arrangement confers unique chemical properties that make it particularly useful in medicinal chemistry. The piperidine core is known for its ability to interact with biological targets, while the Cbz group provides a protective function during synthetic processes, allowing for selective modifications without degradation of the core structure.
In recent years, there has been a growing interest in developing novel therapeutic agents based on piperidine derivatives due to their favorable pharmacokinetic profiles and high affinity for various biological receptors. 2-(1-Cbz-piperidin-4-yloxy)acetic Acid has been explored as a key intermediate in the synthesis of potential drugs targeting neurological disorders, cardiovascular diseases, and inflammatory conditions. Its role in drug development stems from its ability to serve as a scaffold for further functionalization, enabling researchers to tailor its properties to specific therapeutic needs.
One of the most compelling aspects of 2-(1-Cbz-piperidin-4-yloxy)acetic Acid is its versatility in medicinal chemistry. The compound can be modified at various positions to create derivatives with enhanced binding affinity or altered pharmacological effects. For instance, researchers have investigated its potential as a precursor for kinase inhibitors, which are critical in treating cancers and inflammatory diseases. The acetic acid moiety at one end of the molecule provides a handle for further derivatization, while the Cbz group ensures that the piperidine core remains intact throughout the synthetic process.
Recent studies have highlighted the importance of 2-(1-Cbz-piperidin-4-yloxy)acetic Acid in the development of small-molecule drugs that modulate neurotransmitter receptors. Piperidine derivatives are particularly effective in this context due to their ability to mimic or antagonize natural neurotransmitters, thereby influencing brain function. The compound has been tested in preclinical models for conditions such as depression, anxiety, and Parkinson's disease, showing promising results in modulating dopaminergic and serotonergic pathways.
The synthesis of 2-(1-Cbz-piperidin-4-yloxy)acetic Acid involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. The introduction of the carbobenzyloxy group is typically achieved through nucleophilic substitution reactions, where a halogenated piperidine derivative reacts with carbobenzyl bromide or chloride under controlled conditions. The subsequent coupling with an acetic acid derivative completes the synthesis, yielding the target compound.
Quality control and analytical characterization are crucial steps in ensuring the integrity of 2-(1-Cbz-piperidin-4-yloxy)acetic Acid before it is used in pharmaceutical applications. Techniques such as high-performance liquid chromatography (HPLC), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry are employed to verify its chemical structure and purity. These analytical methods provide confidence that the compound meets the stringent standards required for use in drug development.
The pharmaceutical industry continues to explore new applications for 2-(1-Cbz-piperidin-4-yloxy)acetic Acid, driven by its unique structural features and biological activity. Researchers are investigating its potential as a lead compound for antiviral agents, where its ability to interact with viral proteases could be exploited to develop novel treatments against infectious diseases. Additionally, its role in developing treatments for metabolic disorders has not been overlooked, with studies suggesting its potential in modulating enzymes involved in glucose metabolism.
In conclusion, 2-(1-Cbz-piperidin-4-yloxy)acetic Acid (CAS No. 162504-85-0) is a versatile and valuable compound in pharmaceutical research. Its structural features make it an excellent intermediate for synthesizing novel therapeutic agents targeting various diseases. As research progresses, new applications and derivatives of this compound are likely to emerge, further solidifying its importance in drug development and medical science.
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